N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide
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Overview
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide: is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a benzoxazole ring and a dimethylbenzamide moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide typically involves a multi-step process. One common method includes the condensation of 5,6-dimethyl-1,3-benzoxazole with 3-aminophenyl-2,4-dimethylbenzamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The benzoxazole ring and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.
Scientific Research Applications
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
- N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Comparison: Compared to similar compounds, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide is unique due to the presence of the 2,4-dimethylbenzamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in scientific research and industry.
Properties
Molecular Formula |
C24H22N2O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide |
InChI |
InChI=1S/C24H22N2O2/c1-14-8-9-20(17(4)10-14)23(27)25-19-7-5-6-18(13-19)24-26-21-11-15(2)16(3)12-22(21)28-24/h5-13H,1-4H3,(H,25,27) |
InChI Key |
OIDJBXQXCFRPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C(=C4)C)C)C |
Origin of Product |
United States |
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